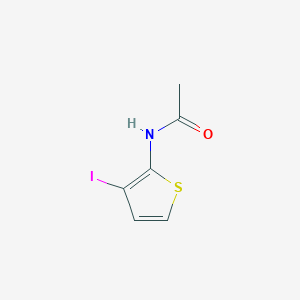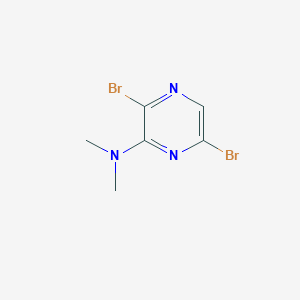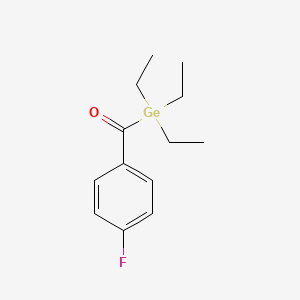
(4-Fluorophenyl)(triethylgermyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Fluorophenyl)(triethylgermyl)methanone is an organogermanium compound characterized by the presence of a fluorophenyl group and a triethylgermyl group attached to a methanone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl)(triethylgermyl)methanone typically involves the reaction of 4-fluorobenzoyl chloride with triethylgermane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The general reaction scheme is as follows:
4-Fluorobenzoyl chloride+TriethylgermaneBasethis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(4-Fluorophenyl)(triethylgermyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding germanium oxides.
Reduction: Reduction reactions can convert the methanone group to a methanol group.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Germanium dioxide (GeO2) and other germanium oxides.
Reduction: (4-Fluorophenyl)(triethylgermyl)methanol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(4-Fluorophenyl)(triethylgermyl)methanone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of organogermanium compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mecanismo De Acción
The mechanism of action of (4-Fluorophenyl)(triethylgermyl)methanone involves its interaction with specific molecular targets and pathways. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the triethylgermyl group can form coordination complexes with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(4-Fluorophenyl)(triethylsilyl)methanone: Similar structure but with a silicon atom instead of germanium.
(4-Fluorophenyl)(triethylstannyl)methanone: Contains a tin atom instead of germanium.
(4-Fluorophenyl)(triethylplumbyl)methanone: Contains a lead atom instead of germanium.
Uniqueness
(4-Fluorophenyl)(triethylgermyl)methanone is unique due to the presence of the germanium atom, which imparts distinct chemical and physical properties compared to its silicon, tin, and lead analogs. Germanium compounds are known for their semiconductor properties and potential biological activities, making this compound particularly interesting for research and industrial applications.
Propiedades
Número CAS |
88011-33-0 |
|---|---|
Fórmula molecular |
C13H19FGeO |
Peso molecular |
282.92 g/mol |
Nombre IUPAC |
(4-fluorophenyl)-triethylgermylmethanone |
InChI |
InChI=1S/C13H19FGeO/c1-4-15(5-2,6-3)13(16)11-7-9-12(14)10-8-11/h7-10H,4-6H2,1-3H3 |
Clave InChI |
ARVGMQNDBMYLGG-UHFFFAOYSA-N |
SMILES canónico |
CC[Ge](CC)(CC)C(=O)C1=CC=C(C=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


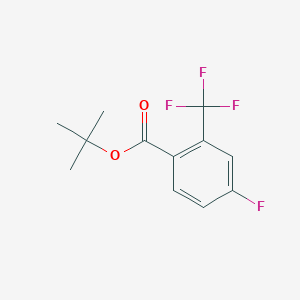
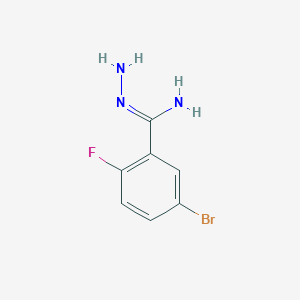
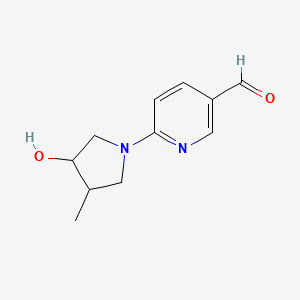

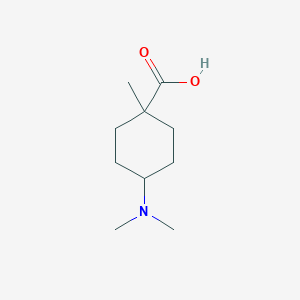
![3-Bromo-2-([methyl(propan-2-YL)amino]methyl)aniline](/img/structure/B13152607.png)
![8-Chloro-2,6-dimethylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13152613.png)
![Ethyl[(1-ethyl-1H-imidazol-4-yl)methyl]amine](/img/structure/B13152626.png)
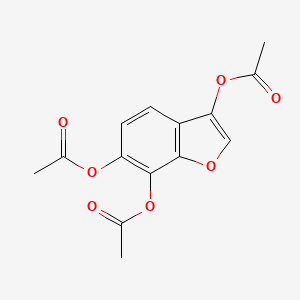
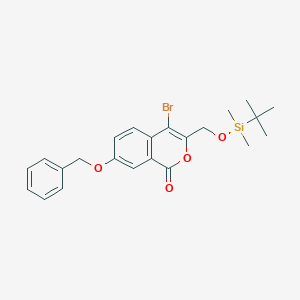
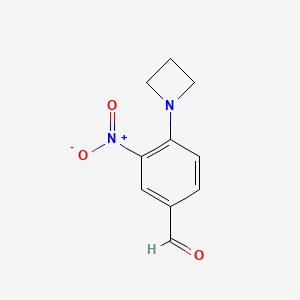
![2-[(4-Chlorothiophen-2-yl)methyl]-2-methylpyrrolidine](/img/structure/B13152643.png)
